Cas no 74610-55-2 (Tylosin tartrate)
Tylosin tartrate Chemical and Physical Properties
Names and Identifiers
-
- tylosin tartrate
- TYLOSIN TARTRATE SALT
- tylosin hydrogen tartrate
- tylosin solution
- TYLOSIN TARTRATE CELL CULTURE TESTED
- Tylosin tartrate VETRANAL
- TYLOSIN TARTRATE(POWDER)
- Tylosin (tartrate)
- desmycosin tartrate
- Tylosin Tartarte
- tylosin tartrate soluble powder
- TYLOSINE TARTRATE
- Pharmasin
- 5P4625C51T
- Tylosin tartrate [USP]
- Tylosin tartrate (USP)
- DSSTox_RID_81236
- DSSTox_CID_25938
- DSSTox_GSID_45938
- Tylan soluble
- Tylan injectable
- Tylosin tartrate [MART.]
- Tylosin tartrate [WHO-DD]
- Tylosin tartrate [GREEN BOOK]
- C46H77NO17.C4H6O6
- Tox21_111461
- Tox21_113372
- 2772AH
- s3162
- D10033
- Tylosin tartrate,
- TYLOSIN TARTRATE [USP MONOGRAPH]
- Tylosin tartrate, powder, BioReagent, suitable for cell culture
- Q27262673
- UNII-5P4625C51T
- NSC-758961
- DTXCID1025938
- CHEMBL3189100
- Tylosin Soluble Powder
- HY-B0519
- NCGC00095162-01
- Tylosin, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
- (10E,12E)-(3R,4S,5S,6R,8R,14S,15R)-14-((6-deoxy-2,3-di-O-methyl-beta-D-allopyranosyl)oxymethyl)-5-((3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-alpha-l-ribo-hexopyranosyl)-3-dimethylamino-beta-d-glucopyranosyl)oxy)-6-formylmethyl-3-hydroxy-4,8,12-trimet
- Tylosin Tartrate (Salt)
- TYLOSIN TARTRATE [USP-RS]
- NSC 758961
- Tylosin tartrate, VETRANAL(TM), analytical standard
- Tartrate, Tylosin
- Tylosin tartrate (MART.)
- CCG-213385
- TylovetSoluble
- CAS-74610-55-2
- DTXSID3045938
- 74610-55-2
- Tylovet Soluble
- AKOS030485973
- Tylosin tartrate, potency: >=800 units/mg tylosin
- 1405-54-5
- TYLOSIN TARTRATE (USP MONOGRAPH)
- EINECS 215-781-5
- TYLOSIN TARTRATE (USP-RS)
- NS00077229
- ICVKYYINQHWDLM-KBEWXLTPSA-N
- Tylosin tartrate
-
- MDL: MFCD07783824
- Inchi: 1S/C46H77NO17.C4H6O6/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;5-1(3(7)8)2(6)4(9)10/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/b15-14+,23-18+;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;1-,2-/m11/s1
- InChI Key: ICVKYYINQHWDLM-KBEWXLTPSA-N
- SMILES: O1[C@H](C)[C@H]([C@@H]([C@H]([C@@H]1O[C@@H]1[C@@H](C)[C@@H](CC(=O)O[C@H](CC)[C@H](C=C(C)C=CC([C@H](C)C[C@@H]1CC=O)=O)CO[C@H]1[C@@H]([C@@H]([C@@H]([C@@H](C)O1)O)OC)OC)O)O)N(C)C)O[C@H]1C[C@](C)([C@H]([C@H](C)O1)O)O.O[C@@H](C(=O)O)[C@H](C(=O)O)O |c:21,t:24|
Computed Properties
- Exact Mass: 1065.53558789g/mol
- Monoisotopic Mass: 1065.53558789g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 24
- Heavy Atom Count: 74
- Rotatable Bond Count: 16
- Complexity: 1700
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 354
Experimental Properties
- Color/Form: Powder.
- Density: 1.0000
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Solubility: H2O: 50 mg/mL, clear, yellow-green
- PSA: 364.73000
- LogP: -0.94320
- Solubility: Not determined
- Vapor Pressure: No data available
Tylosin tartrate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H317;H334
- Warning Statement: P261;P280;P342 + P311
- WGK Germany:3
- Hazard Category Code: R42/43
- Safety Instruction: S22;S36/37;S45
- FLUKA BRAND F CODES:4.3-21
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R42/43
Tylosin tartrate Pricemore >>
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| MedChemExpress | HY-B0519-10mM*1mLinDMSO |
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Tylosin tartrate |
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| TRC | T947655-100mg |
Tylosin Tartrate |
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$ 138.00 | 2023-09-05 | ||
| TRC | T947655-1g |
Tylosin Tartrate |
74610-55-2 | 1g |
$ 144.00 | 2023-09-05 | ||
| TRC | T947655-5g |
Tylosin Tartrate |
74610-55-2 | 5g |
$ 167.00 | 2023-09-05 | ||
| TRC | T947655-25g |
Tylosin Tartrate |
74610-55-2 | 25g |
$221.00 | 2023-05-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819943-1g |
Tylosin tartrate |
74610-55-2 | potency: ≥800 units/mg tylosin | 1g |
¥52.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819943-5g |
Tylosin tartrate |
74610-55-2 | potency: ≥800 units/mg tylosin | 5g |
¥107.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819943-25g |
Tylosin tartrate |
74610-55-2 | potency: ≥800 units/mg tylosin | 25g |
¥359.00 | 2022-09-28 |
Tylosin tartrate Suppliers
Tylosin tartrate Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on Tylosin tartrate
Introduction to Tylosin Tartrate (CAS No. 74610-55-2)
Tylosin tartrate, a derivative of the macrolide antibiotic Tylosin, is a compound with significant applications in the field of veterinary medicine and pharmaceutical research. With a CAS number of 74610-55-2, this compound has garnered attention for its unique chemical properties and therapeutic potential. The tartaric acid salt form enhances the solubility and stability of tylosin, making it more effective in various formulations.
The mechanism of action of tylosin tartrate involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism is particularly effective against Gram-positive bacteria, making it a valuable asset in treating infections caused by organisms such as *Staphylococcus*, *Streptococcus*, and *Clostridium*. Recent studies have highlighted its efficacy in managing resistant bacterial strains, underscoring its importance in modern veterinary practices.
Recent advancements in pharmaceutical chemistry have led to the development of novel formulations of tylosin tartrate that improve bioavailability and reduce side effects. For instance, sustained-release formulations have been designed to provide prolonged therapeutic effects, minimizing the need for frequent dosing. These innovations align with the broader goal of optimizing antibiotic therapies while addressing concerns related to antibiotic resistance.
In the realm of veterinary medicine, tylosin tartrate has found extensive use in treating respiratory infections, digestive disorders, and other bacterial infections in livestock and poultry. Its broad-spectrum activity makes it particularly useful in farm animals, where it helps maintain health and productivity. Furthermore, its relatively low toxicity profile compared to other antibiotics has made it a preferred choice for many veterinarians.
Research into the pharmacokinetics of tylosin tartrate has revealed interesting insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Studies indicate that the tartaric acid salt form enhances oral bioavailability, allowing for more efficient therapeutic outcomes. This discovery has opened up new possibilities for developing oral medications that require fewer doses per day, thereby improving patient compliance.
The antibacterial efficacy of tylosin tartrate has been further validated by clinical trials conducted across various animal species. These trials have demonstrated its effectiveness in treating a range of bacterial infections, including those caused by multidrug-resistant pathogens. Such findings are crucial in light of the growing global concern over antibiotic resistance, as they provide a reliable alternative for managing bacterial infections.
From a synthetic chemistry perspective, the production of tylosin tartrate involves complex organic transformations that require precise control over reaction conditions. The synthesis typically involves the esterification of tylosin with tartaric acid under controlled pH and temperature conditions. Advances in synthetic methodologies have improved yield and purity, ensuring that pharmaceutical-grade tylosin tartrate meets stringent quality standards.
The regulatory landscape governing the use of tylosin tartrate varies by region but generally emphasizes its role as a safe and effective therapeutic agent when used appropriately. Regulatory bodies such as the FDA and EMA have approved its use in veterinary medicine based on extensive safety and efficacy data. Compliance with these regulations is essential to ensure that tylosin tartrate remains a viable option for treating bacterial infections.
Future research directions for tylosin tartrate include exploring its potential applications in human medicine and developing combination therapies that enhance its efficacy against resistant bacteria. Additionally, investigating its role in modulating immune responses could open new avenues for treating inflammatory conditions associated with bacterial infections. Such explorations would further solidify its position as a versatile therapeutic agent.
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